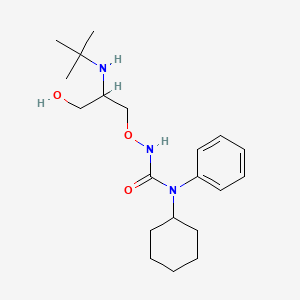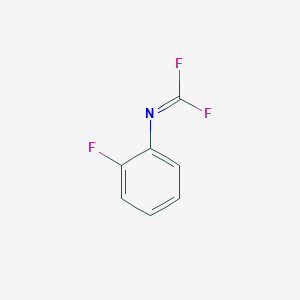
(2-Fluorophenyl)carbonimidoyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluorophenyl)carbonimidoyl is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to a carbonimidoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)carbonimidoyl can be achieved through several methods. One common approach involves the reaction of 2-fluoroaniline with phosgene to form the corresponding isocyanate, which is then treated with a suitable reagent to yield the desired carbonimidoyl compound . Another method involves the use of 2-fluorobenzaldehyde as a starting material, which undergoes a series of reactions including condensation and reduction to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluorophenyl)carbonimidoyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the phenyl ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The carbonimidoyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The compound can undergo addition reactions with various reagents, resulting in the formation of new chemical bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different carbonyl or amine compounds .
Aplicaciones Científicas De Investigación
(2-Fluorophenyl)carbonimidoyl has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (2-Fluorophenyl)carbonimidoyl involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The carbonimidoyl group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Comparación Con Compuestos Similares
Similar Compounds
Phenylcarbonimidoyl: Lacks the fluorine atom, resulting in different reactivity and properties.
(2-Chlorophenyl)carbonimidoyl: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.
Uniqueness
(2-Fluorophenyl)carbonimidoyl is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
77897-06-4 |
|---|---|
Fórmula molecular |
C7H4F3N |
Peso molecular |
159.11 g/mol |
Nombre IUPAC |
1,1-difluoro-N-(2-fluorophenyl)methanimine |
InChI |
InChI=1S/C7H4F3N/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H |
Clave InChI |
YUROJOXRTNADBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


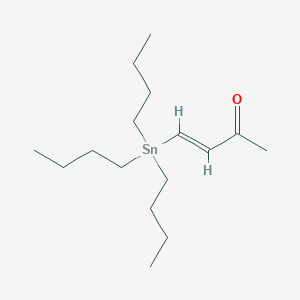
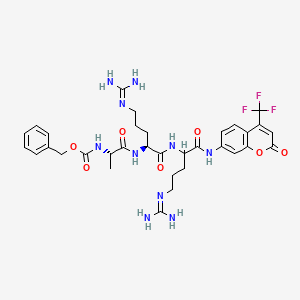
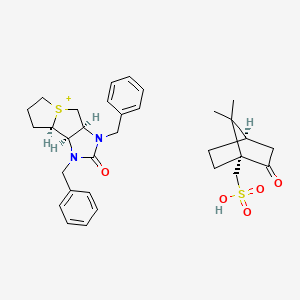
![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)
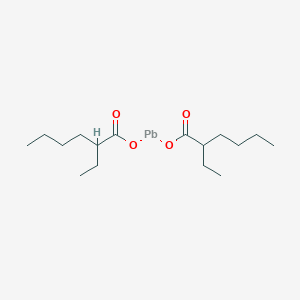


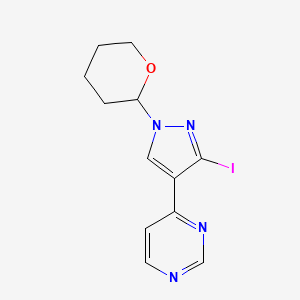

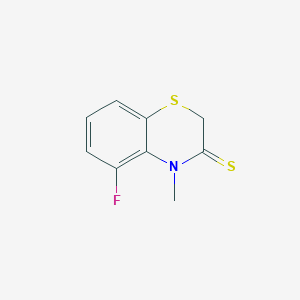
![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)


